molecular formula C8H17NO3 B554654 Statine CAS No. 49642-07-1

Statine

Cat. No. B554654
CAS RN: 49642-07-1
M. Wt: 175.23 g/mol
InChI Key: DFVFTMTWCUHJBL-BQBZGAKWSA-N
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Description

Statins, also known as HMG-CoA reductase inhibitors, are a class of lipid-lowering medications . They are used to lower cholesterol levels and reduce the risk of cardiovascular disease, including myocardial infarction and stroke . Statins include atorvastatin, fluvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin .


Synthesis Analysis

Statins are synthesized through a process that involves biocatalysis. Biocatalysis provides shorter processes, produces less waste, and reduces manufacturing costs and environmental impact . The introduction of biocatalyzed steps into the synthetic pathways is highly advantageous .


Molecular Structure Analysis

Statins act by inhibiting the enzyme HMG-CoA reductase which plays a central role in the production of cholesterol . Individual statins are differently potent in reducing cholesterol .


Chemical Reactions Analysis

Statins block the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .


Physical And Chemical Properties Analysis

Statins have different pharmacological properties depending on their activity on HMG-CoA reductase, oral absorption, bioavailability, liver extraction, and protein binding . Some statins are lipophilic and metabolized by the cytochrome P-450 system, while others are hydrophilic and undergo minimal hepatic metabolization .

Scientific Research Applications

  • Cell Toxicity and Side Effects : Statines have been observed to induce cytotoxic effects in different cell lines, including HT-29 and A549 cells. This study highlights the diverse susceptibility of cell lines to statin-induced toxicity and its mechanisms, especially through the mitochondrial pathway (Wei et al., 2021).

  • Osteogenic Properties : Research involving a rat femoral defect model indicates that statins may act as an osteogenic agent. This study explored the delivery of statin and vancomycin via a ceramic delivery system, showing significant bone formation with statin use (Adah et al., 2004).

  • Lipid-Lowering Agents Comparison : A systematic review found that combinations of lipid-lowering agents, including statines, achieved lower lipid levels compared to high-dose statin monotherapy. However, there was no firm evidence that combining a statin with other agents improved clinical outcomes more than statin alone (Sharma et al., 2009).

  • Hyperlipidemia Treatment : Research suggests using a biologically active additive called Biomays, made of dried wheat sprouts, in conjunction with statins for treating hyperlipidemia. This approach was developed based on changes in fatty acids structure of blood serum (Azizova et al., 2020).

  • Renal Outcomes Improvement : A meta-analysis on statin use revealed its benefits in reducing proteinuria and slowing kidney function loss, especially in patients with cardiovascular disease (Sandhu et al., 2006).

  • Cancer Risk Reduction : Studies have shown that statins may reduce the risk of liver and gastric cancer. The use of statins was associated with a decreased risk of hepatocellular carcinoma and gastric cancer (Chiu et al., 2011a; Chiu et al., 2011b).

  • Cardiovascular Disease Prevention : Statins have been effective in reducing cardiovascular disease risk through cholesterol-lowering. They also have potential pleiotropic effects independent of cholesterol reduction, like altering endothelial nitric oxide synthase expression and stabilizing atherosclerotic plaques (Oesterle et al., 2017).

  • Adverse Outcomes in COVID-19 Patients : A study found that statin use after COVID-19 diagnosis or in non-ICU patients was associated with a lower risk of mortality compared to non-statin users (Chow et al., 2021).

Future Directions

Stopping statin treatment early could substantially reduce lifetime protection against heart disease since a large share of the benefit occurs later in life . There is a growing interest in developing more sustainable protocols for the preparation of statins . Furthermore, literature is accumulating on potential additional benefits of statins beyond reducing LDL-C .

properties

IUPAC Name

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVFTMTWCUHJBL-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964315
Record name Statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Statine

CAS RN

49642-07-1
Record name Statine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49642-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Statine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Statine
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Record name STATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTC77XR1EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27,300
Citations
S Kano, Y Yuasa, T Yokomatsu… - The Journal of Organic …, 1988 - ACS Publications
… -statine of high enantiomeric purity starting from L-leucine have also been reported. Recently, the 3S,4R isomer Id of statine… all four stereoisomers of statine with high enantiomeric purity. …
Number of citations: 50 pubs.acs.org
J Hu, CL Cwi, DL Smiley, D Timm, JA Erickson… - Bioorganic & medicinal …, 2003 - Elsevier
Utilizing structure-based techniques and solid-phase synthesis, statine-based tetrapeptide BACE inhibitors were designed and synthesized using a heptapeptide BACE transition-state …
Number of citations: 55 www.sciencedirect.com
P Sullivan, A Krunic, LJ Davis, HS Kim… - Journal of natural …, 2021 - ACS Publications
… With 1 containing a statine-like moiety, we sought to assess the … metabolites containing a statine or statine-like amino acid and, … source for statine or statine-like-containing compounds. …
Number of citations: 2 pubs.acs.org
J Boger, NS Lohr, EH Ulm, M Poe, EH Blaine… - Nature, 1983 - nature.com
… that incorporation of statine into a peptide … statine mimicked some intermediate in the hydrolysis of the amide bond between Leu 10 and Leu 11 and that the isobutyl side chain of statine …
Number of citations: 256 www.nature.com
P Jouin, B Castro, D Nisato - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… N- Boc-statine (6a) and its analogues (6b–i) in 40–60% yield from the N-protected amino acids. The corresponding statine methyl esters (7a–i) could also be synthesized in high yield. …
Number of citations: 232 pubs.rsc.org
KE Rittle, CF Homnick, GS Ponticello… - The Journal of Organic …, 1982 - ACS Publications
The most recent and useful of these6 7" 8 are based on a similar strategy (Scheme I): namely, use of an N-protected L-amino aldehyde 3 as the source of C3, C4, and N5 with the …
Number of citations: 149 pubs.acs.org
RG Andrew, RE Conrow, JD Elliott, WS Johnson… - Tetrahedron letters, 1987 - Elsevier
Several (3S,4S)- and (3S,4R)-statine derivatives have been prepared by attack of nucleophiles on crystalline, epimeric N-BOC-lactams 7a and 7b. The key step in the synthesis of the …
Number of citations: 46 www.sciencedirect.com
RK Hom, LY Fang, S Mamo, JS Tung… - Journal of medicinal …, 2003 - ACS Publications
… We describe the development of statine-based peptidomimetic inhibitors of human β-secretase (BACE). … Herein we describe the development of these compounds into statine-based …
Number of citations: 116 pubs.acs.org
J Maibaum, DH Rich - The Journal of Organic Chemistry, 1988 - ACS Publications
… of the enantiomeric composition of statine 1 by forming the … As a result of this study, the Boc-protected (3S,4S)statine ester 4a and … for the preparation of new statine derivatives (eg, 4c-e). …
Number of citations: 113 pubs.acs.org
M Ordóñez, V Labastida-Galván… - Tetrahedron …, 2010 - Elsevier
γ-Amino acids such as GABA, GABOB, statine and carnitine have attracted considerable attention as biologically active compounds. Over the last few years, significant interest in the …
Number of citations: 26 www.sciencedirect.com

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